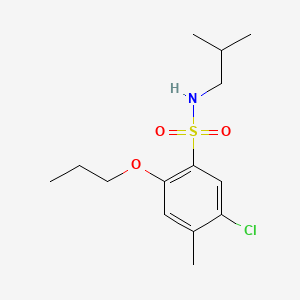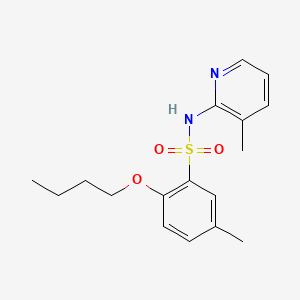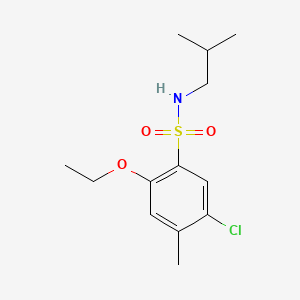
2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane core, a formylamino group, and a methoxyphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The formylamino group is introduced via formylation reactions, while the methoxyphenyl group is incorporated through nucleophilic substitution reactions. The final step involves coupling these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formylamino group can yield primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological macromolecules, while the adamantane core provides structural stability and enhances membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(formylamino)-N-(2-hydroxyphenyl)-2-adamantanecarboxamide
- 2-(formylamino)-N-(2-chlorophenyl)-2-adamantanecarboxamide
- 2-(formylamino)-N-(2-fluorophenyl)-2-adamantanecarboxamide
Uniqueness
2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C19H24N2O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-formamido-N-(2-methoxyphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-5-3-2-4-16(17)21-18(23)19(20-11-22)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,11-15H,6-10H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
QWAATFXVMSWBPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369216.png)
![methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B13369220.png)

![{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13369231.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369236.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369238.png)

![6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13369243.png)
![1,9-Dimethyl-10-oxatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B13369256.png)
![2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13369274.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13369282.png)
![4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13369289.png)

